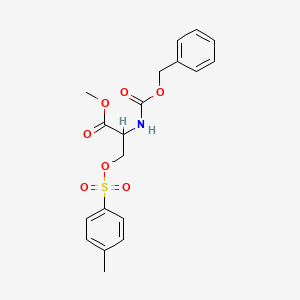

Z-Ser(Tos)-Ome

Description

Contextualization as a Protected Serine Derivative

Z-Ser(Tos)-OMe is a derivative of the proteinogenic amino acid L-serine, where all three of its reactive functional groups are masked by protecting groups. The practice of protecting reactive sites in a molecule is a cornerstone of modern organic synthesis, preventing unwanted side reactions and allowing for controlled, sequential bond formation. wikipedia.orgpeptide.com In this compound, each protecting group serves a specific and crucial function.

N-terminal Protection (Z-group): The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. Introduced in the 1930s by Bergmann and Zervas, the Z-group is a well-established carbamate-type protecting group in peptide chemistry. wikipedia.org It is known for its stability under a range of conditions and for suppressing racemization at the α-carbon during peptide coupling reactions. wikipedia.org While it has been largely superseded by Fmoc and Boc groups in solid-phase peptide synthesis (SPPS), the Z-group remains highly relevant in solution-phase synthesis strategies. peptide.comchempep.com Its removal is typically achieved under reductive conditions (e.g., catalytic hydrogenation) or with strong acids like HBr in acetic acid. wikipedia.org

Side-Chain Protection (Tos-group): The hydroxyl group of the serine side chain is protected as a tosylate (p-toluenesulfonate) ester. The tosyl group is a robust protecting group, stable to the acidic and basic conditions often employed in peptide synthesis. peptide.com More importantly, it functions as an excellent leaving group, a property that is pivotal to the primary applications of this compound. This transformation of the hydroxyl group into a tosylate activates the side chain for elimination or substitution reactions.

C-terminal Protection (OMe-group): The carboxyl group is protected as a methyl ester (OMe). Esterification of the C-terminus is a common strategy to prevent its participation in undesired reactions, such as cyclization or polymerization, during the activation and coupling of the N-terminus. The methyl ester is a simple and effective protecting group that can be removed by saponification under basic conditions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO7S/c1-14-8-10-16(11-9-14)28(23,24)27-13-17(18(21)25-2)20-19(22)26-12-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGXRGXCDVQIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Ser Tos Ome and Its Precursors

Strategies for Serine Protection and Derivatization

The synthesis of Z-Ser(Tos)-OMe necessitates a multi-step approach involving the sequential protection of the amine, hydroxyl, and carboxyl functional groups of the parent amino acid, serine. The order and methodology of these protection steps are crucial for achieving high yields and purity.

Nα-Benzyloxycarbonyl (Z) Protection

The introduction of the benzyloxycarbonyl (Z or Cbz) group to the α-amino functionality of serine is a fundamental step in many peptide synthesis strategies. cymitquimica.compeptide.com This group serves to prevent the amino group from participating in unwanted reactions during subsequent synthetic modifications. cymitquimica.com The Z-group is typically introduced by reacting serine with benzyl (B1604629) chloroformate under basic conditions. This protection is advantageous due to its stability under various conditions and the relative ease of its subsequent removal by methods such as catalytic hydrogenolysis. ontosight.ai

A common procedure involves dissolving L-serine in an aqueous solution of a base, such as sodium hydroxide, and then adding benzyl chloroformate. orgsyn.org The reaction mixture is typically stirred at a low temperature to control the exothermic reaction. The resulting N-Z-serine is then isolated by acidification and extraction.

| Reagent/Condition | Purpose |

| L-Serine | Starting amino acid |

| Benzyl Chloroformate | Z-group donor |

| Sodium Hydroxide | Base to facilitate reaction |

| Low Temperature (e.g., 0-5°C) | Reaction control |

| Acidification (e.g., with HCl) | Product precipitation |

| Extraction (e.g., with Ethyl Acetate) | Product isolation |

O-Tosyl (Tos) Protection of the Hydroxyl Group

The hydroxyl group of serine is reactive and requires protection to prevent side reactions, such as O-acylation, during peptide coupling. issuu.com The tosyl (Tos) group, derived from p-toluenesulfonyl chloride, is a robust protecting group for this purpose. peptide.comug.edu.pl The tosylation of the serine side chain is typically performed after the N-protection.

The reaction involves treating N-Z-serine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. Pyridine acts as both a solvent and an acid scavenger, neutralizing the hydrochloric acid generated during the reaction. The tosyl group is known for its stability under acidic and basic conditions and can be removed with strong acids like HF or by sodium in liquid ammonia. ug.edu.plthieme-connect.de This makes it a suitable choice in synthetic strategies where other protecting groups need to be selectively removed under milder conditions.

| Reagent/Condition | Purpose |

| N-Z-Serine | Substrate with protected amino group |

| p-Toluenesulfonyl Chloride (TsCl) | Tosyl group donor |

| Pyridine | Base and solvent |

| Anhydrous Conditions | Prevent hydrolysis of TsCl |

Methyl Esterification of the Carboxyl Group

To prevent the carboxyl group from reacting during subsequent coupling steps, it is converted into a methyl ester. This esterification can be carried out at different stages of the synthesis, either on N-Z-serine or on N-Z-O-Tos-serine. A common method for the esterification of N-protected amino acids is the use of methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.org This method is generally effective and avoids the use of more hazardous reagents like diazomethane. orgsyn.org

Alternatively, esterification can be achieved using thionyl chloride in methanol (B129727). google.com This method proceeds via the formation of an acid chloride intermediate, which then reacts with methanol to form the methyl ester.

| Reagent/Condition | Purpose |

| N-Z-Serine or N-Z-O-Tos-Serine | Substrate |

| Methyl Iodide | Methylating agent |

| Potassium Carbonate | Base |

| Dimethylformamide (DMF) | Solvent |

| Alternative Method | |

| Thionyl Chloride | Activates carboxyl group |

| Methanol | Methyl source and solvent |

Optimized Synthetic Pathways for this compound Production

One common pathway involves the initial N-protection of serine with the Z-group, followed by methyl esterification, and finally O-tosylation. An alternative route involves N-protection, followed by O-tosylation, and then methyl esterification. The choice of pathway can be influenced by the solubility of the intermediates and the potential for side reactions.

A reported synthesis of a related compound, N-benzyloxycarbonyl-o-tosyl-L-serine methyl ester, involved the reaction of N-benzyloxycarbonyl-L-serine methyl ester with methanesulfonyl chloride and pyridine. google.com This highlights a pathway where esterification precedes the sulfonation of the hydroxyl group. Research has also focused on developing simplified and scalable synthetic routes for related protected amino acids, which can inform the production of this compound. acs.org

For instance, a process for producing a cysteine derivative utilizes N-benzyloxycarbonyl-o-tosyl-L-serine methyl ester as a key intermediate, which is prepared and then reacted further. google.com This indicates the industrial relevance and the need for efficient production methods for such compounds.

| Step | Reaction | Key Reagents |

| 1 | Nα-Benzyloxycarbonyl (Z) Protection | L-Serine, Benzyl Chloroformate, Base |

| 2 | Methyl Esterification | N-Z-Serine, Methyl Iodide, Base or Thionyl Chloride/Methanol |

| 3 | O-Tosyl (Tos) Protection | N-Z-Serine Methyl Ester, p-Toluenesulfonyl Chloride, Pyridine |

The development of diversity-oriented synthesis and computer-assisted synthesis planning may offer new avenues for optimizing the production of this compound and other complex molecules. nih.govchemrxiv.org These approaches can help in identifying the most efficient reaction sequences and conditions, ultimately leading to higher yields and reduced costs.

Reactivity and Transformations of Z Ser Tos Ome

β-Elimination Reactions to Dehydroalanine (B155165) Derivatives

The most prominent reaction of Z-Ser(Tos)-OMe is the β-elimination of the tosyloxy group to furnish the corresponding dehydroalanine derivative, N-benzyloxycarbonyl-dehydroalanine methyl ester (Z-ΔAla-OMe). This transformation is a cornerstone in the synthesis of α,β-unsaturated amino acids, which are valuable building blocks in peptide and medicinal chemistry.

Mechanistic Investigations of Dehydration Processes

The dehydration of serine derivatives to dehydroalanines is a well-established synthetic strategy. The presence of the electron-withdrawing tosyl group on the β-oxygen atom of this compound significantly enhances the acidity of the α-proton, facilitating its removal by a base. The subsequent elimination of the tosyloxy group proceeds through an E2 mechanism. uminho.ptresearchgate.net The reaction is often stereoselective, particularly with related threonine derivatives, yielding predominantly the (Z)-isomer. This stereoselectivity is attributed to the steric bulk of the protecting groups on the nitrogen atom, which favors a trans E2-elimination pathway. uminho.pt

The efficiency of the elimination can be influenced by the nature of the protecting groups on the nitrogen atom. For instance, the presence of a second acyl group, in addition to the Z-group, can act as a driving force for the elimination reaction. uminho.pt This is exemplified by the successful dehydration of N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester derivatives. psu.edu In contrast, substrates with bulky single N-protecting groups, such as the trityl group, may fail to undergo elimination due to steric hindrance. uminho.pt

Role of Catalysis in Elimination Reactions

The β-elimination of this compound and related serine derivatives is typically base-catalyzed. A variety of bases have been employed to effect this transformation, ranging from inorganic bases like potassium carbonate to organic bases such as triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). uminho.pt The choice of base and reaction conditions can significantly impact the yield and purity of the resulting dehydroalanine derivative.

Recent advancements have explored milder and more efficient catalytic systems. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported as a highly effective reagent for the anti-selective E2 elimination of carbonate derivatives of serine and threonine, affording dehydroamino acids in excellent yields and short reaction times. researchgate.net While not directly applied to this compound in the cited literature, this methodology highlights the ongoing efforts to develop improved catalytic protocols for dehydroalanine synthesis. Furthermore, enzymatic approaches, utilizing dehydratases from lanthipeptide biosynthesis pathways, offer a biocatalytic route to dehydroalanine residues within peptides, showcasing the potential for enzymatic catalysis in this area. rsc.org

Stereochemical Outcomes and Control in Dehydroamino Acid Formation

The stereochemistry of the newly formed double bond in dehydroamino acid synthesis is a critical aspect. In the case of β-elimination from β-hydroxyamino acids, the stereochemical outcome is often dependent on the relative configuration of the starting material and the reaction mechanism. For threonine derivatives, which possess a second stereocenter at the β-carbon, base-induced β-elimination of N-acyl-DL-Thr(O-Tos)-OMe (threo type) has been shown to proceed via a trans E2-elimination to give the (Z)-isomer. uminho.pt

The control of stereochemistry at the α-carbon during subsequent reactions of the dehydroalanine moiety is also of paramount importance. For instance, the addition of a thiol to a dehydroalanine residue can lead to scrambling of the stereochemistry at the α-carbon, resulting in a mixture of L- and D-cysteine derivatives. rsc.org However, in certain contexts, this can be advantageous for creating structural diversity in peptide libraries. rsc.org Asymmetric synthesis strategies, employing chiral auxiliaries or catalysts, are often necessary to achieve high stereoselectivity in the formation of β-substituted amino acids from dehydroalanine precursors. researchgate.netnih.gov

Further Derivatizations at the Dehydroalanine Moiety

The dehydroalanine derivative obtained from this compound is a highly versatile intermediate, amenable to a variety of chemical transformations that allow for the introduction of diverse functionalities at the β-position.

Cycloaddition Reactions to Form Novel Structures

The electron-deficient double bond of dehydroalanine derivatives makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. These reactions provide access to a wide array of cyclic and heterocyclic amino acid analogs.

Diels-Alder Reactions: Polymer-bound dehydroalanine derivatives have been shown to undergo efficient Diels-Alder cycloadditions, leading to the synthesis of carbocyclic amino acids.

[3+2] Cycloadditions: Dehydroalanine derivatives react with diazo compounds in [3+2] cycloaddition reactions to form pyrazole-containing amino acids. nih.govacs.org Similarly, cycloadditions with azides can yield triazole-containing amino acids. rsc.org For example, the reaction of a dehydroalanine derivative with 2-nitrophenyl azide (B81097) has been used to synthesize O-substituted (S)-serine analogs containing a 1,2,3-triazole group. rsc.org

| Diene/Dipole | Dehydroalanine Derivative | Product Type | Reference |

| Various Dienes | Polymer-bound dehydroalanine | Carbocyclic amino acids | |

| Diazo compounds | Dehydroalanine derivatives | Pyrazole-containing amino acids | nih.govacs.org |

| 2-Nitrophenyl azide | Dehydroalanine derivative | 1,2,3-Triazole-containing amino acids | rsc.org |

Nucleophilic Additions for β-Substituted Amino Acid Synthesis

The electrophilic nature of the β-carbon in dehydroalanine derivatives makes them susceptible to Michael-type nucleophilic additions. This reaction is a powerful tool for the synthesis of a vast range of β-substituted α-amino acids.

A wide variety of nucleophiles have been successfully added to dehydroalanine derivatives, including:

Nitrogen Nucleophiles: Heterocyclic amines such as pyrazole, imidazole, and 1,2,4-triazole (B32235) readily add to N,N-diprotected dehydroalanine derivatives, often in the presence of a base, to yield the corresponding β-heterocyclic-substituted alanines in good to high yields. uminho.ptpsu.edu The success of the reaction can depend on the acidity of the nucleophile. thieme-connect.com

Carbon Nucleophiles: Organoboron reagents, such as aryl boronic acids and potassium trifluoro(organo)borates, have been added to dehydroalanine derivatives in rhodium-catalyzed conjugate addition reactions to produce β-aryl-substituted alanines. uminho.ptorganic-chemistry.org Radical additions of alkyl groups can also be achieved through photoredox catalysis. nih.gov

Sulfur Nucleophiles: Thiols can undergo conjugate addition to dehydroalanine derivatives, as demonstrated by the addition of aryl thiols to chiral bicyclic dehydroalanines. researchgate.net

The stereochemical control of these addition reactions is a key challenge. Asymmetric Michael additions, often employing chiral auxiliaries or catalysts, have been developed to synthesize enantiomerically pure β-substituted unnatural α-amino acids. researchgate.netnih.gov

| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Pyrazole | Inorganic base | β-(Pyrazol-1-yl)alanine derivative | 54 | uminho.ptpsu.edu |

| 1,2,4-Triazole | Inorganic base | β-(1,2,4-Triazol-1-yl)alanine derivative | 78 | uminho.ptpsu.edu |

| Imidazole | - | β-(Imidazol-1-yl)alanine derivative | - | thieme-connect.com |

| 7-Azaindole | - | β-(7-Azaindol-1-yl)alanine derivative | - | thieme-connect.com |

| Aryl boronic acids | Rhodium complex | β-Aryl-alanine derivatives | up to 95 | uminho.ptorganic-chemistry.org |

| Alkyl radicals | Photoredox catalyst | β-Alkyl-alanine derivatives | High | nih.gov |

| Aryl thiols | - | β-Arylthio-alanine derivatives | High | researchgate.net |

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(Benzyloxycarbonyl)-O-tosyl-L-serine methyl ester |

| Z-ΔAla-OMe | N-Benzyloxycarbonyl-dehydroalanine methyl ester |

| DMAP | 4-Dimethylaminopyridine |

| TBAF | Tetrabutylammonium fluoride |

Applications in Peptide Synthesis

Integration into Solution-Phase Peptide Synthesis Strategies

While solid-phase peptide synthesis (SPPS) is widely used, solution-phase synthesis remains a powerful strategy, particularly for large-scale production and the synthesis of complex or highly purified peptides. lsu.edu Z-Ser(Tos)-OMe is well-suited for these classical approaches.

Segment condensation is an advanced solution-phase strategy where smaller, protected peptide fragments are synthesized and then coupled together. This convergent approach can be more efficient than linear, one-by-one amino acid addition for creating long peptides. The Z-group, a long-standing protecting group in solution-phase synthesis, is frequently employed for the N-terminus of peptide segments. peptide.com

The fragments are typically activated at their C-terminus before being coupled with the N-terminus of another fragment. Methods for this activation and coupling include the use of carbodiimides (like DCC) with additives, or the conversion of the C-terminal acid to a more reactive species like an azide (B81097). thieme-connect.de For instance, a peptide segment with a C-terminal Z-protected residue can be coupled with another peptide segment. Studies have also explored enzymatic segment condensation, where enzymes like subtilisin catalyze the formation of peptide bonds between fragments in organic media, demonstrating the versatility of Z-protected segments in various coupling environments. nih.gov

A critical concern during peptide synthesis is maintaining the precise three-dimensional arrangement (stereochemistry) of each chiral amino acid. Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps. Urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group, are known to significantly suppress this side reaction. osti.govthieme-connect.de This makes Z-protected amino acids, including this compound, highly valuable for minimizing epimerization, especially when coupling single amino acids or during the critical step of segment condensation. osti.gov

The efficiency of coupling reactions involving Z-protected amino acids is generally high, with yields for solution-phase couplings often reported in the 80-95% range for analogous peptides. The choice of coupling reagent is crucial, with reagents like HATU and HBTU often showing high efficiency. researchgate.net The steric bulk of the protecting groups can influence coupling yields, but the Z-group generally provides a good balance of stability and reactivity. thieme-connect.de

| Coupling Reagent | Common Abbreviation | Key Feature | Typical Use Case |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Classical, cost-effective carbodiimide. | Often used with additives (e.g., HOBt) to reduce racemization. thieme-connect.deosti.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient uronium-based reagent. | Effective for difficult couplings and segment condensation. thieme-connect.deresearchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Commonly used uronium-based reagent. | Widely used in both solid-phase and solution-phase synthesis. researchgate.net |

| Diphenylphosphoryl Azide | DPPA | Forms a peptide azide intermediate. | Used in fragment condensation, particularly for cyclization, with low racemization risk. thieme-connect.de |

Role as a Building Block for Dehydropeptides

This compound is a key precursor for the synthesis of peptides containing α,β-dehydroalanine (ΔAla), an unsaturated, non-proteinogenic amino acid. uminho.ptuminho.pt This modification introduces unique structural and functional properties into the peptide chain.

The conversion of a serine residue into a dehydroalanine (B155165) residue is typically achieved through a base-induced β-elimination reaction. The tosyl group on the side-chain hydroxyl of this compound is an excellent leaving group, facilitating this transformation. uminho.pt When a peptide containing a Z-Ser(Tos) residue is treated with a base, the tosyl group is eliminated, forming a double bond between the α- and β-carbons of the serine residue. uminho.ptoup.com

This direct conversion is a common and effective method for introducing dehydroalanine into a peptide sequence. oup.com Research has shown that N-acyl-DL-Thr(O-Tos)-OMe, a similar compound, undergoes a trans E2-elimination to stereoselectively yield the Z-isomer, highlighting the controlled nature of such reactions. uminho.pt

The introduction of an α,β-dehydroamino acid residue, such as dehydroalanine, has a profound effect on the peptide's conformation. rsc.orgbeilstein-journals.org The Cα=Cβ double bond creates a planar, rigid structure within the amino acid moiety, which restricts the conformational freedom of the entire peptide backbone. beilstein-journals.org This rigidity can enhance the peptide's affinity for its target receptor by reducing the entropic cost of binding. rsc.org

Specifically, dehydroalanine residues tend to promote the formation of specific secondary structures like inverse γ-turns. beilstein-journals.org Peptides containing multiple dehydroamino acid residues have been studied as "foldamers," molecules that mimic the folding of natural proteins into well-defined conformations. rsc.org The presence of these residues can also increase the peptide's stability against degradation by enzymes. rsc.orgmagtech.com.cn

| Dehydroamino Acid Type | Structural Feature | Observed Conformational Preference | Reference |

|---|---|---|---|

| Dehydroalanine (ΔAla) | Smallest dehydroamino acid. | Induces inverse γ-turns; can form flat foldamers in contiguous sequences. | rsc.orgbeilstein-journals.org |

| (Z)-Dehydrophenylalanine (ΔZPhe) | Bulky aromatic side chain. | Strongly stabilizes β-turn conformations, even in short peptides. | beilstein-journals.org |

| Dehydrobutyrine (Dhb) | β-carbon substituent. | Promotes the formation of β-turns or 3₁₀ helices. | rsc.org |

| Bulky Dehydroamino Acids (e.g., ΔVal) | High A₁,₃ strain due to multiple β-substituents. | Significantly increases peptide rigidity and proteolytic stability. | nih.gov |

Orthogonal Protecting Group Strategies in Peptide Synthesis

Modern peptide synthesis relies on the concept of "orthogonality," where different protecting groups on a molecule can be removed selectively under distinct chemical conditions without affecting the others. thieme-connect.debiosynth.comnih.gov This allows for precise, multi-step synthetic routes. The combination of Z, Tos, and OMe groups in this compound fits perfectly within this strategic framework.

The Z (benzyloxycarbonyl) group is a classic N-terminal protecting group. It is stable to the basic conditions used to remove the Fmoc group and the mild acidic conditions that can affect a Boc group. biosynth.commasterorganicchemistry.com The Z group is typically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect most other common protecting groups. masterorganicchemistry.com

The Tos (tosyl) group, protecting the serine side-chain, is stable to the conditions used for peptide coupling and N-terminal deprotection (both Fmoc and Boc strategies). peptide.com It is typically removed by strong acidolysis (e.g., with HF or TFMSA) or by sodium in liquid ammonia, conditions that would cleave most other protecting groups and the peptide from its resin support in SPPS. peptide.com

The methyl ester (OMe) protects the C-terminal carboxyl group and is typically cleaved by saponification (hydrolysis with a base like NaOH). This condition is orthogonal to the hydrogenolysis used for Z-group removal and the strong acidolysis required for Tos-group cleavage.

This multi-layered protection scheme allows for selective deprotection at either terminus or the side chain, enabling this compound to be used in complex synthetic pathways, such as the on-resin synthesis of protected peptide fragments for subsequent segment condensation. peptide.com

| Protecting Group | Abbreviation | Typical Cleavage Condition | Stable To |

|---|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com | Mild acid (TFA), base (piperidine). biosynth.commasterorganicchemistry.com |

| Tosyl | Tos | Strong acid (e.g., HF, TFMSA). peptide.com | Hydrogenation, mild acid, base. peptide.com |

| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA, HCl). masterorganicchemistry.com | Hydrogenation, base. biosynth.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF). masterorganicchemistry.com | Hydrogenation, acid. biosynth.com |

| Methyl Ester | OMe | Base-mediated hydrolysis (saponification). | Hydrogenation, acidolysis. |

Z-Protection Orthogonality in Multi-Step Syntheses

A cornerstone of modern chemical synthesis, particularly for complex biomolecules like peptides, is the concept of orthogonal protection. researchgate.netbiosynth.com This principle dictates that multiple protecting groups within a single molecule must be removable under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others. researchgate.net The Benzyloxycarbonyl (Z) group, first introduced by Bergmann and Zervas, is a classic N-α-amino protecting group that exemplifies this principle. researchgate.netmasterorganicchemistry.com

The Z-group is characteristically stable under the mild acidic and basic conditions used to remove other common protecting groups, such as the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, respectively. researchgate.net Its primary method of cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a reductive process that leaves acid- or base-sensitive groups intact. masterorganicchemistry.comwikipedia.org This chemical distinction is the basis of its orthogonality. For example, in a growing peptide chain, a temporary N-terminal Fmoc group can be removed with a base like piperidine, or a Boc group with a mild acid like trifluoroacetic acid (TFA), all while the Z-group remains securely attached to a serine residue elsewhere in the sequence. biosynth.comwikipedia.org This allows for chain elongation or modification at specific sites without premature deprotection.

The following table summarizes the orthogonal nature of these key N-terminal protecting groups.

| Protecting Group | Abbreviation | Common Cleavage Reagent/Condition | Mechanism Class |

| Benzyloxycarbonyl | Z or Cbz | H₂/Pd-C | Hydrogenolysis |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Base (β-elimination) |

This table illustrates the distinct conditions required for the removal of common N-terminal protecting groups, highlighting the orthogonality central to multi-step peptide synthesis.

Tosyl Group Stability and Selective Removal in Complex Peptide Systems

The tosyl (Ts) group, derived from p-toluenesulfonic acid, serves as a robust protecting group for the hydroxyl functional group in the side chain of the serine residue in this compound. Its primary advantage is its exceptional stability across a wide range of reaction conditions typically employed in peptide synthesis. libretexts.org The tosyl group is resistant to the catalytic hydrogenolysis used to cleave the Z-group, as well as the acidic and basic conditions used for Boc and Fmoc removal, respectively. libretexts.orgpeptide.com

This high degree of stability ensures that the serine side chain remains inert throughout multiple cycles of peptide chain elongation and N-terminal deprotection. peptide.com The selective removal of the tosyl group is reserved for the final stages of a synthesis and requires significantly harsher, non-orthogonal conditions. wikipedia.org Cleavage is typically achieved through treatment with very strong acids, such as concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), or by using powerful reducing agents like sodium metal dissolved in liquid ammonia. wikipedia.orglibretexts.org While removal of the tosyl group can be challenging, its stability is precisely what makes it valuable for protecting side chains in the synthesis of complex peptides where numerous other chemical transformations are required before the final, global deprotection step. rsc.org

The stability profile of the tosyl group in comparison to other common side-chain protecting groups is detailed below.

| Side-Chain Functionality | Protecting Group | Stability Towards Z-Group Cleavage (H₂/Pd-C) | Stability Towards Fmoc-Group Cleavage (Piperidine) | Stability Towards Boc-Group Cleavage (TFA) | Required Cleavage Condition |

| Serine (Hydroxyl) | Tosyl (Tos) | Stable | Stable | Stable | Strong Acid (HBr) or Reduction (Na/NH₃) wikipedia.orglibretexts.org |

| Serine (Hydroxyl) | Benzyl (B1604629) (Bzl) | Labile | Stable | Stable | Hydrogenolysis or Strong Acid libretexts.org |

| Lysine (Amine) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Stable | Stable | Stable | Strong Acid (HF) peptide.com |

| Arginine (Guanidino) | Tosyl (Tos) | Stable | Stable | Stable | Strong Acid (HF) peptide.com |

This table compares the stability of the Tosyl group with other side-chain protecting groups under common deprotection conditions, demonstrating its robustness.

Applications in Advanced Organic Synthesis

Precursor in the Synthesis of Non-Proteinogenic Amino Acids

Z-Ser(Tos)-Ome is a pivotal starting material for the synthesis of a variety of non-proteinogenic, or unnatural, amino acids. These modified amino acids are crucial for developing peptides with enhanced stability, specific conformations, and novel biological activities. The primary synthetic strategy involves the displacement of the O-tosyl group by various nucleophiles, leading to the formation of β-substituted alanine (B10760859) derivatives.

One of the most common transformations is β-elimination to form dehydroalanine (B155165) (ΔAla) derivatives. uminho.ptmagtech.com.cn This reaction is typically induced by a base, where the tosylate group is eliminated to create an α,β-double bond. These dehydroamino acids are not only found in naturally occurring peptides but also serve as key intermediates for synthesizing other non-natural amino acids through conjugate addition reactions. magtech.com.cn

Furthermore, this compound is instrumental in the synthesis of lanthionine (B1674491) (Lan), a non-proteinogenic amino acid found in a class of peptide antibiotics known as lantibiotics. nih.gov The synthesis involves a nucleophilic substitution reaction where the tosylate is displaced by a protected cysteine derivative. This methodology allows for the regio- and diastereoselective formation of the thioether bridge characteristic of lanthionines, which is critical for the biological activity of lantibiotics. nih.govucl.ac.uk

The reactivity of the O-tosyl group also allows for the introduction of other functionalities. For instance, reaction with various nucleophiles can lead to the synthesis of β-substituted alanines, which are valuable in medicinal chemistry and peptide design. google.com

Table 1: Examples of Non-Proteinogenic Amino Acid Synthesis from Serine Derivatives This table summarizes transformations from serine derivatives, including this compound, to various non-proteinogenic amino acids.

| Starting Material Moiety | Reagent/Reaction Type | Product Moiety | Reference(s) |

|---|---|---|---|

| O-Tosyl-Serine | Base-induced elimination | Dehydroalanine | uminho.ptuminho.pt |

| O-Tosyl-Serine | Protected Cysteine | Lanthionine | nih.govuoa.gr |

| β-hydroxyamino acid | (Boc)2O, DMAP | Dehydroamino acid | researchgate.net |

Utility in Constructing Complex Organic Architectures and Heterocyclic Systems

Beyond its role in synthesizing individual amino acids, this compound and related serine derivatives are valuable building blocks for more complex molecular architectures, particularly heterocyclic systems. Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and methods for their efficient synthesis are of great interest. nih.govaskpharmacy.net

A significant application is the synthesis of aziridine-2-carboxylates. thieme-connect.declockss.org Aziridines are three-membered nitrogen-containing heterocycles that are highly strained and thus serve as versatile synthetic intermediates. clockss.orgru.nl Treatment of O-tosylated serine derivatives with a base can induce intramolecular cyclization, where the amino group attacks the β-carbon, displacing the tosylate and forming the aziridine (B145994) ring. thieme-connect.de These chiral aziridines are precursors to a wide range of other amino acids and complex nitrogenous compounds through regioselective ring-opening reactions. clockss.orgorganic-chemistry.org

The dehydroalanine derivatives formed from this compound can also participate in cycloaddition reactions. For example, they can react with various dienes and dipoles to construct more elaborate heterocyclic frameworks. Research has shown that N,N-diprotected dehydroalanine derivatives can be used to synthesize dihydropyrazines and tetrahydropyrazines. uminho.pt Additionally, reactions with carbon nucleophiles like β-dicarbonyl compounds can lead to the formation of furanic and pyrrolic amino acids. uminho.pt The construction of these ring systems is crucial in the synthesis of molecules with diverse biological activities. nih.govbeilstein-journals.org

Table 2: Heterocyclic Systems Derived from Serine Precursors This table illustrates the utility of serine derivatives in the synthesis of various heterocyclic structures.

| Serine Derivative | Reaction Type | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| O-Tosyl-Serine derivative | Intramolecular Cyclization | Aziridine-2-carboxylate | thieme-connect.de |

| Dehydroalanine derivative | Dimerization/Cyclization | Dihydropyrazine | uminho.pt |

| Dehydroalanine derivative | Michael Addition/Cyclization | Furan/Pyrrole derivatives | uminho.pt |

| Alkyne derivative | [2+2] Cycloaddition | β-Lactam | chim.it |

Spectroscopic and Computational Approaches in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of chemical reactions and the unambiguous structural characterization of reaction products. chemrxiv.org Its non-destructive nature allows chemists to track the consumption of reactants and the formation of intermediates and products over time, providing deep insights into reaction kinetics and mechanisms. magritek.commdpi.com

In the context of synthesizing or utilizing Z-Ser(Tos)-Ome, NMR is employed to follow the progress of protection, deprotection, or coupling reactions. For instance, by setting up a continuous flow of the reaction mixture through a benchtop NMR spectrometer, researchers can acquire spectra at regular intervals. magritek.commagritek.com This allows for the quantitative analysis of component concentrations by integrating the characteristic peaks of reactants, such as the starting amino acid, and the product, this compound. magritek.com The change in chemical shifts (δ) and the appearance or disappearance of signals provide a clear picture of the reaction's progress. magritek.com For example, the formation of the benzyloxycarbonyl (Z) group and the tosyl (Tos) group would introduce new aromatic signals in the ¹H NMR spectrum, while the esterification to form the methyl ester (-Ome) would result in a characteristic singlet peak.

Once the reaction is complete, high-resolution NMR (including 1D techniques like ¹H and ¹³C NMR, and 2D techniques like COSY and HSQC) is the gold standard for product characterization. iza-online.orgbruker.com It provides definitive confirmation of the covalent structure of this compound. chemrxiv.org Each proton and carbon atom in the molecule has a unique chemical environment, leading to a specific resonance frequency in the NMR spectrum. libretexts.org The analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values allows for the complete assignment of the molecule's structure. libretexts.org

| Proton (¹H) | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic (Z & Tos) | 7.20 - 7.90 | Multiplet | C₆H₅ (Z-group), C₆H₄ (Tos-group) |

| NH (Amide) | ~5.5 - 6.0 | Doublet | Serine amide proton |

| CH (α-proton) | ~4.4 - 4.6 | Multiplet | Serine α-proton |

| CH₂ (β-protons) | ~4.1 - 4.3 | Multiplet | Serine β-protons |

| OCH₃ (Ester) | ~3.7 | Singlet | Methyl ester protons |

| CH₃ (Tosyl) | ~2.4 | Singlet | Tosyl methyl protons |

| CH₂ (Z-group) | ~5.1 | Singlet | Benzylic protons |

Table 1: Representative ¹H NMR data for this compound. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry for Structural Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about the molecular weight and structure of analytes. mdpi.com It is a cornerstone for confirming the identity of synthesized compounds like this compound and for analyzing complex reaction mixtures. mdpi.com

For structural confirmation, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. These methods transfer the intact molecule into the gas phase as an ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of this compound, providing strong evidence of its successful synthesis.

High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula and distinguishing the target compound from other species with the same nominal mass. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the parent ion of this compound is selected and fragmented, and the m/z ratios of the resulting fragment ions are analyzed. mdpi.com The fragmentation pattern is often predictable and provides a fingerprint that confirms the connectivity of the atoms within the molecule, such as the presence of the Z, Tos, and OMe groups. For instance, characteristic losses of the tosyl group or parts of the benzyloxycarbonyl group would be expected.

During a reaction, MS can be coupled with liquid chromatography (LC-MS) to separate and identify intermediates and byproducts. uqam.ca This is invaluable for elucidating reaction pathways, identifying potential side reactions, and optimizing reaction conditions. researchgate.net By analyzing samples at different time points, a timeline of the appearance and disappearance of various species can be constructed, offering a detailed view of the reaction mechanism.

| Ion | Description | Calculated m/z (example) |

| [M+H]⁺ | Protonated parent molecule | 423.12 |

| [M+Na]⁺ | Sodium adduct of parent molecule | 445.10 |

| [M-Tos]⁺ | Fragment from loss of the tosyl group | 268.09 |

| [M-Ome]⁺ | Fragment from loss of the methyl ester group | 392.10 |

Table 2: Hypothetical mass spectrometry data for this compound (C₁₉H₂₂N₂O₇S). The m/z values are illustrative.

Advanced Spectroscopic Techniques for Conformational Studies of Derived Peptides and Analogs

While NMR and MS are excellent for determining primary structure, understanding the three-dimensional shape, or conformation, of peptides derived from this compound requires other spectroscopic techniques. The conformation of a peptide is critical as it dictates its biological activity and interactions. mdpi.commun.ca

Circular Dichroism (CD) Spectroscopy is widely used to investigate the secondary structure of peptides in solution. nih.govnih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different types of secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. By analyzing the CD spectrum of a peptide containing a Ser(Tos) residue, researchers can estimate the proportions of these structural elements and study how factors like solvent polarity or pH affect the peptide's folding.

Fluorescence Spectroscopy , particularly techniques like Fluorescence Resonance Energy Transfer (FRET), can provide distance information within a peptide chain. nih.gov By incorporating a FRET donor-acceptor pair into a peptide sequence, the efficiency of energy transfer between them can be measured, which is highly dependent on the distance separating them. This allows for the study of folding dynamics and conformational changes.

These methods are often used in conjunction with high-resolution NMR. iiserpune.ac.in NMR parameters such as Nuclear Overhauser Effects (NOEs), which identify protons that are close in space, and ³J-coupling constants, which relate to dihedral angles, provide crucial distance and angular constraints for defining the peptide's 3D structure in solution. mdpi.com

Computational Chemistry and Molecular Modeling for Reaction Mechanism and Conformational Analysis

Computational chemistry has become an essential partner to experimental techniques, providing molecular-level insights that are often difficult or impossible to obtain through experiments alone. mdpi.comopenaccessjournals.com It is a powerful tool for studying both the "how" of a reaction (mechanism) and the "what" of a structure (conformation). kallipos.grscielo.br

Reaction Mechanism Analysis: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway for the synthesis of this compound. scielo.br Researchers can calculate the energies of reactants, products, and, most importantly, the transition states and intermediates along the reaction coordinate. mdpi.com This allows for the determination of activation energy barriers, which helps to understand reaction rates and predict the most likely mechanism. scielo.br Such studies can rationalize why certain reagents are effective and can guide the optimization of reaction conditions to improve yield and minimize byproducts. nih.gov

Conformational Analysis: For peptides derived from this compound, molecular modeling techniques are used to explore the vast conformational space available to the molecule. conicet.gov.arnih.gov Methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to generate a large number of possible 3D structures. mun.ca MD simulations, in particular, can model the dynamic behavior of a peptide in a simulated solvent environment over time, revealing how it folds and flexes. mun.ca By combining the results of these simulations with experimental constraints from NMR, a detailed and accurate picture of the peptide's conformational ensemble in solution can be constructed. mdpi.com This integrated approach is crucial for understanding structure-activity relationships. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Z-Ser(Tos)-OMe and its Analogs

The classical synthesis of this compound involves a multi-step process, typically starting from L-serine, which includes N-terminal protection with a benzyloxycarbonyl (Z) group, C-terminal esterification to the methyl ester (OMe), and subsequent O-tosylation of the serine hydroxyl group. chemsrc.comgoogle.com Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas of development include:

Green Chemistry Approaches: The use of hazardous reagents and solvents in traditional methods is a significant drawback. Future routes will likely explore the use of greener solvents, such as ionic liquids or water-based systems, and alternative protecting group strategies that avoid toxic reagents.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of this compound and its analogs to flow reactors is a promising avenue for industrial-scale production.

Enzyme-Mediated Synthesis: Biocatalysis presents an opportunity for highly selective and environmentally friendly synthesis. dcu.ie Research into enzymes that can selectively catalyze the protection or modification steps could provide a novel and efficient route to enantiomerically pure this compound. dcu.ie

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Pot Synthesis | Reduced reaction time, less solvent waste, higher overall yield. | Development of compatible reaction conditions for sequential protection and esterification. |

| Green Solvents | Lower environmental impact, improved safety. | Screening ionic liquids or aqueous systems for solubility and reactivity. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters for continuous production. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Identification and engineering of enzymes for selective acylation and tosylation. dcu.ie |

Exploration of New Catalytic Systems for this compound Transformations

Transformations involving this compound, such as deprotection or its use in coupling reactions, are central to its application. The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of these reactions.

Emerging research in this area includes:

Photothermal Catalysis: This innovative approach uses light-harvesting nanomaterials to generate localized heat, accelerating catalytic reactions with high spatial and temporal control. oaepublish.com Applying photothermal catalysts to the deprotection or coupling reactions of this compound could enable transformations under milder bulk conditions, preserving sensitive functional groups elsewhere in a molecule. oaepublish.com

Organocatalysis: Metal-free organocatalysts are increasingly used to avoid heavy metal contamination in final products, which is particularly important for pharmaceutical applications. Developing organocatalytic methods for peptide bond formation or for the selective removal of the Z or Tos groups offers a cleaner alternative to traditional metal-based catalysis.

Switchable Catalysts: Smart catalytic systems that can be turned "on" or "off" by external stimuli (e.g., light, pH, temperature) provide unprecedented control over chemical reactions. nih.gov Such catalysts could be used to precisely time the deprotection or activation of this compound within a complex synthetic sequence. nih.gov

Nickel-Catalyzed Cross-Coupling: Recent advances in nickel catalysis have enabled novel transformations of ester derivatives, including decarbonylative coupling reactions. acs.org Exploring Ni-catalyzed reactions could potentially allow the serine backbone of this compound to be used as a scaffold for introducing new carbon-carbon or carbon-heteroatom bonds, moving beyond its traditional role in peptide synthesis. acs.org

Expanded Applications in Bioorganic Chemistry and Chemical Biology

Beyond its use as a simple building block for linear peptides, this compound and its analogs are poised for expanded roles in the synthesis of more complex and functional biomolecules.

Future applications are anticipated in:

Peptidomimetics and Foldamers: The serine backbone can be modified to create non-natural amino acids that, when incorporated into peptides, can enforce specific secondary structures like helices or turns. explorationpub.com this compound is a key precursor for creating such peptidomimetics, which are valuable tools for studying protein folding and function and for developing metabolically stable therapeutic agents. ucl.ac.uk

Synthesis of Depsipeptides: The tosylated hydroxyl group is an excellent leaving group, making this compound a valuable precursor for the synthesis of depsipeptides, where an ester linkage replaces a standard amide bond in the peptide backbone. yuntsg.com Depsipeptides are found in a number of natural products with important biological activities. yuntsg.com

Chemical Ligation Strategies: The unique reactivity of the serine side chain can be exploited in novel chemical ligation strategies for the synthesis and semi-synthesis of proteins. Analogs of this compound could be designed to participate in specific, chemoselective coupling reactions, enabling the assembly of large proteins from smaller peptide fragments.

Targeted Synthesis of Functionally Diverse Derivatives for Specific Research Probes

The creation of functionally diverse derivatives of this compound is a significant area of future research, aiming to produce molecular probes for studying biological processes.

Key research directions include:

Isotopically Labeled Analogs: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the structure of this compound allows for its use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study peptide structure, dynamics, and metabolism.

Fluorescent Probes: Attaching fluorescent tags to the serine scaffold can create probes for bioimaging applications. For instance, a derivative where the tosyl group is replaced by a fluorophore could be incorporated into peptides to track their localization and interactions within living cells. The synthesis of a heterodimeric fluorescent himastatin (B1244360) probe illustrates a similar concept. yuntsg.com

Bioorthogonal Handles: Introducing bioorthogonal functional groups (e.g., azides, alkynes) into the this compound structure would enable its use in click chemistry. explorationpub.com Peptides containing these modified serine residues could be selectively labeled with reporter tags or crosslinked to interacting partners in a complex biological environment. explorationpub.com

Conformationally Constrained Derivatives: Replacing the serine backbone with a more rigid structure, such as an aminobenzazepinone scaffold, can lead to peptides with constrained conformations. nih.gov This approach is valuable for structure-activity relationship (SAR) studies and for designing peptide-based drugs with enhanced potency and selectivity. nih.govnih.gov

| Derivative Type | Potential Application | Example Modification |

| Isotopically Labeled | NMR structural studies, metabolic tracing. | Synthesis with ¹³C- or ¹⁵N-labeled serine. |

| Fluorescent Probes | Cellular imaging, binding assays. | Replacement of Tos group with a fluorophore like TAMRA. yuntsg.com |

| Bioorthogonal Analogs | Click chemistry, in-situ labeling. | Introduction of an azide (B81097) or alkyne group on the side chain. explorationpub.com |

| Conformationally Constrained | SAR studies, drug design. | Incorporation of the serine into a rigid cyclic scaffold. nih.gov |

Q & A

Basic: What are the recommended protocols for synthesizing Z-Ser(Tos)-Ome with high purity?

Methodological Answer:

this compound synthesis typically involves peptide coupling under anhydrous conditions. Key steps include:

- Amino Acid Protection : Tosyl (Tos) groups protect the serine hydroxyl group to prevent undesired side reactions during coupling .

- Coupling Reagents : Use carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) in dichloromethane (DCM) or dimethylformamide (DMF) as solvents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve ≥98% purity, verified via HPLC .

- Characterization : Confirm structure using -NMR (e.g., δ 7.3–7.7 ppm for Tos aromatic protons) and mass spectrometry (expected [M+Na] = 430.43) .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Powder Form : Store sealed in dry containers at 2–8°C to prevent hydrolysis of the methyl ester (OMe) group .

- Stock Solutions : Prepare in anhydrous DMSO or DMF at 1–10 mM concentrations. Aliquot and store at -20°C (3–6 months) or -80°C (12 months). Avoid repeated freeze-thaw cycles .

- Monitoring Stability : Use periodic TLC or HPLC to detect degradation (e.g., free serine or tosyl cleavage products) .

Advanced: How to resolve contradictory 1H^1 \text{H}1H-NMR data for this compound in different solvent systems?

Methodological Answer:

Contradictions may arise from solvent polarity or proton exchange effects. Steps to address this:

Verify Solvent Anisotropy : Compare spectra in deuterated DMSO-d (polar, stabilizes H-bonding) vs. CDCl (nonpolar). Tosyl group protons may show upfield shifts in CDCl due to reduced solvation .

Check Impurities : Run -NMR with higher resolution (≥500 MHz) and compare integration ratios to theoretical values.

Supplementary Techniques : Use -NMR or 2D-COSY to resolve overlapping peaks. For example, the carbonyl carbon of the Z-group appears at ~170 ppm .

Advanced: What experimental design considerations are critical for incorporating this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Compatibility : Use Fmoc-based SPPS with Wang or Rink amide resins. Pre-activate this compound with HOBt/DIC for efficient coupling .

- Side-Chain Protection : Ensure Tos remains stable under piperidine-mediated Fmoc deconditions.

- Cleavage Optimization : Test TFA cocktails (e.g., 95% TFA, 2.5% HO, 2.5% TIS) to avoid β-elimination of serine. Monitor via LC-MS post-cleavage .

Advanced: How to analyze conflicting mass spectrometry (MS) results indicating multiple adducts?

Methodological Answer:

Adducts (e.g., Na, K) or solvent clusters can distort MS data. Mitigation strategies:

Ion Source Tuning : Reduce source temperature and desolvation gas flow to minimize adduct formation.

Matrix Suppression : Add 0.1% formic acid to enhance [M+H] ionization.

High-Resolution MS : Use HRMS (Q-TOF or Orbitrap) to distinguish between [M+Na] (calc. 430.43) and isotopic clusters .

Basic: What are the key solubility challenges for this compound in aqueous buffers?

Methodological Answer:

this compound is highly hydrophobic due to the Tos and Z groups. For aqueous solubility:

- Co-Solvents : Use 10–20% DMSO or acetonitrile. Avoid >30% organic solvent to prevent precipitation.

- Surfactants : Add 0.1% Tween-20 for kinetic solubility assays.

- pH Adjustment : Test solubility in pH 7.4 PBS; protonation of the amine may improve dispersibility .

Advanced: How to validate the enantiomeric purity of this compound after synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate D/L-serine derivatives. Retention times should match L-serine standards .

- Optical Rotation : Measure (e.g., +15° to +25° for L-isomer in CHCl) and compare to literature .

Basic: What are the critical parameters for reproducible this compound characterization?

Methodological Answer:

- NMR Consistency : Calibrate instruments with tetramethylsilane (TMS) and ensure deuterated solvents are moisture-free.

- Melting Point : Confirm m.p. 112–114°C (lit. value) using a calibrated apparatus .

- Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (C: 56.0%, N: 3.4%) .

Advanced: How to address low yields in this compound coupling reactions?

Methodological Answer:

Low yields (<60%) often stem from steric hindrance or side reactions:

Activation Time : Extend carbodiimide activation to 30 min pre-coupling.

Temperature : Conduct reactions at 0°C to minimize racemization.

Alternative Coupling Agents : Switch to HATU or COMU for improved efficiency .

Advanced: What strategies are recommended for resolving discrepancies between computational and experimental LogP values?

Methodological Answer:

Discrepancies arise from force field inaccuracies or solvent effects. Validate via:

Experimental LogP : Use shake-flask method (octanol/water partition) and compare to predicted values (e.g., ACD/Labs).

MD Simulations : Run molecular dynamics with explicit solvent models (e.g., GROMACS) to refine computational estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.